Exiguamine B
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Overview
Description
Preparation Methods
The total synthesis of Exiguamine B involves several key steps. The synthetic route includes a Stille-like biaryl coupling, a Henry reaction, and reduction to install the pendant amine . Treatment of the phenol with Salcomine, a reversible binder of dioxygen, leads to oxidation, providing a pair of isomeric quinones . The final steps involve enolate addition to the para-quinone, global deprotection, and oxidation with silver oxide to yield this compound .
Chemical Reactions Analysis
Scientific Research Applications
Exiguamine B has significant scientific research applications, particularly in the field of cancer research. It is a potent inhibitor of indoleamine-2,3-dioxygenase, an enzyme overexpressed in many tumor cell lines . This enzyme plays a role in the immune escape mechanisms of solid tumors, making this compound a valuable compound in cancer therapy research . Additionally, its unique structure and biological activity make it a subject of interest in synthetic chemistry and natural product research .
Mechanism of Action
Exiguamine B exerts its effects by inhibiting the enzyme indoleamine-2,3-dioxygenase, which catalyzes the first step in the degradation of tryptophan . This inhibition leads to decreased local concentrations of tryptophan, which is crucial for the immune response . By inhibiting this enzyme, this compound helps prevent solid tumors from evading the immune system .
Comparison with Similar Compounds
Exiguamine B is similar to Exiguamine A, another compound derived from the same marine sponge . Both compounds inhibit indoleamine-2,3-dioxygenase, but this compound has an additional hydroxyl group, making it more oxidized than Exiguamine A . This structural difference contributes to its unique biological activity and potency .
Properties
Molecular Formula |
C25H26N5O7+ |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(4S,12R)-16-(2-aminoethyl)-4,9-dihydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone |
InChI |
InChI=1S/C25H25N5O7/c1-28-23(35)25(29(2)24(28)36)18-17(21(34)19-14(20(18)33)10(5-6-26)8-27-19)16-15-11(7-12(31)22(16)37-25)30(3,4)9-13(15)32/h7-8,13,32H,5-6,9,26H2,1-4H3,(H-,27,31,33,34)/p+1/t13-,25-/m1/s1 |
InChI Key |
YOXFPJITBOPKPN-YMXBGEKHSA-O |
Isomeric SMILES |
CN1C(=O)[C@]2(C3=C(C4=C5[C@@H](C[N+](C5=CC(=C4O2)O)(C)C)O)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
Canonical SMILES |
CN1C(=O)C2(C3=C(C4=C5C(C[N+](C5=CC(=C4O2)O)(C)C)O)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
Synonyms |
exiguamine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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